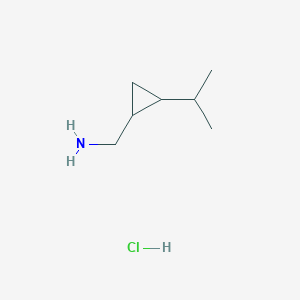
(2-Isopropylcyclopropyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Isopropylcyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H15N·HCl It is a derivative of methanamine, featuring a cyclopropyl group substituted with an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropylcyclopropyl)methanamine hydrochloride typically involves the reaction of (2-Isopropylcyclopropyl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the following steps:
Preparation of (2-Isopropylcyclopropyl)methanamine: This can be achieved through the reaction of isopropylcyclopropane with methanamine under specific conditions.
Formation of Hydrochloride Salt: The (2-Isopropylcyclopropyl)methanamine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes:
Raw Material Preparation: Ensuring the availability of high-purity isopropylcyclopropane and methanamine.
Reaction Optimization: Utilizing advanced techniques to control reaction parameters such as temperature, pressure, and concentration.
Purification: Employing methods like crystallization or recrystallization to obtain the pure hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Isopropylcyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where the amine group or the cyclopropyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or hydrocarbons.
Applications De Recherche Scientifique
(2-Isopropylcyclopropyl)methanamine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Isopropylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylmethanamine: A related compound with a cyclopropyl group but without the isopropyl substitution.
Isopropylamine: Contains an isopropyl group but lacks the cyclopropyl ring.
Methanamine: The parent compound without any cyclopropyl or isopropyl substitutions.
Uniqueness
(2-Isopropylcyclopropyl)methanamine hydrochloride is unique due to the presence of both the cyclopropyl and isopropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C7H16ClN |
|---|---|
Poids moléculaire |
149.66 g/mol |
Nom IUPAC |
(2-propan-2-ylcyclopropyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-5(2)7-3-6(7)4-8;/h5-7H,3-4,8H2,1-2H3;1H |
Clé InChI |
UGFGIDOVZZFURA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CC1CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



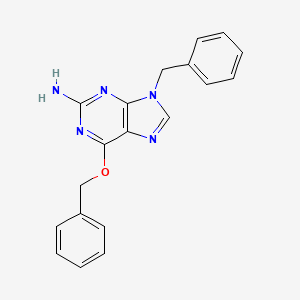
![5-Chloro-2-[(2-methylindolizin-3-yl)sulfanyl]aniline](/img/structure/B12931758.png)
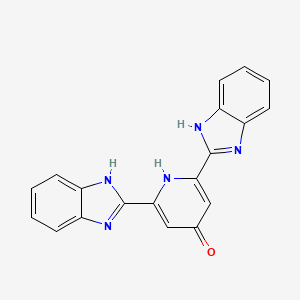
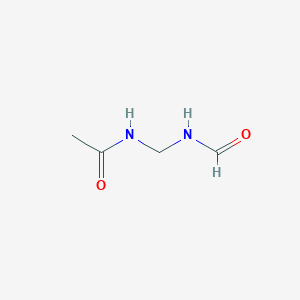
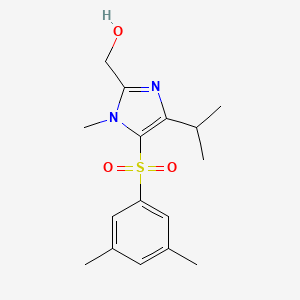
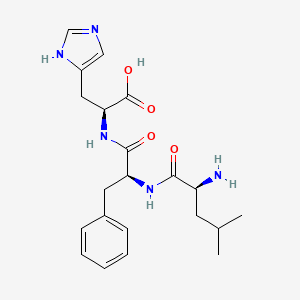
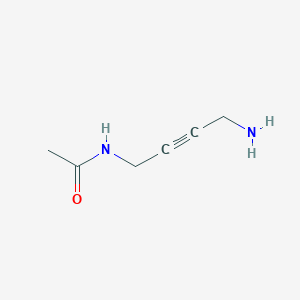
![[4-(1-Butyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B12931776.png)
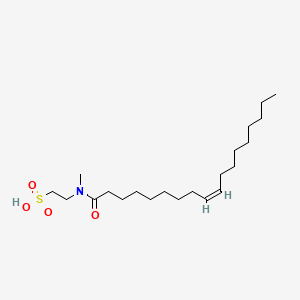
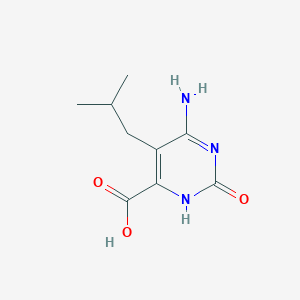
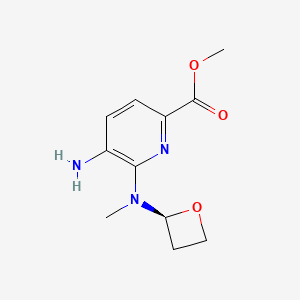
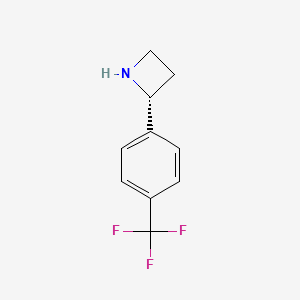
![N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B12931798.png)
